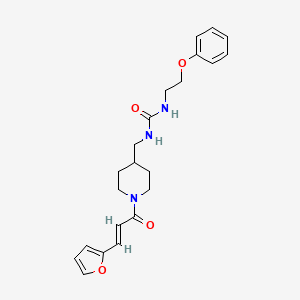

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

Description

The compound "(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea" is a urea-based derivative featuring a piperidine core substituted with a furan-acryloyl group and a phenoxyethyl side chain. This article focuses on comparing its structural and synthetic features with analogous piperidine-urea derivatives reported in recent literature.

Properties

IUPAC Name |

1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c26-21(9-8-20-7-4-15-28-20)25-13-10-18(11-14-25)17-24-22(27)23-12-16-29-19-5-2-1-3-6-19/h1-9,15,18H,10-14,16-17H2,(H2,23,24,27)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQGHPGJJIKALA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multiple steps:

Formation of the furan-2-yl acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

Synthesis of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.

Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Urea formation: The final step involves the reaction of the coupled product with 2-phenoxyethyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

Reduction: The acrylate moiety can be reduced to form the corresponding saturated compound.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated acrylate derivatives.

Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, this compound may be investigated for its potential as a ligand for certain receptors or enzymes, contributing to the understanding of biochemical pathways.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its unique structural features.

Industry: In industrial applications, the compound might be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety could play crucial roles in binding to these targets, while the urea group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea (ACPU)

- Substituents :

- R1 : Adamantan-1-yl (rigid polycyclic hydrocarbon).

- R2 : 7-Hydroxycoumarin-4-acetic acid (fluorescent chromophore).

- Synthesis : Achieved via coupling of 1-(adamantan-1-yl)-3-(piperidin-4-yl)urea with 7-hydroxycoumarin-4-acetic acid using EDCI/DMAP in CH₂Cl₂ (65% yield) .

- Key Differences: ACPU’s coumarin moiety may enable fluorescence-based assays, unlike the target compound’s non-fluorescent furan-phenoxy system.

1-(1-(2-Methylbutyryl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 11)

- Substituents :

- R1 : 2-Methylbutyryl (branched aliphatic chain).

- R2 : 4-(Trifluoromethyl)phenyl (electron-withdrawing aromatic group).

- Synthesis : Synthesized via EDCI-mediated coupling in DMF (66% yield) .

- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target’s phenoxyethyl group, which offers flexibility but lower electronegativity.

DMPI and CDFII (Antimicrobial Synergists)

- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.

- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.

- Activity : Both act as synergists for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .

- Key Differences : These indole-piperidine hybrids lack urea linkages but share piperidine-based scaffolds. The target compound’s urea group may enable distinct binding modes compared to their indole cores.

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18)

- Substituents: R1: 2-Oxaadamant-1-yl (oxygen-containing polycyclic group). R2: 4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl (heterocyclic amine).

- Synthesis : Involves nucleophilic substitution of a chlorotriazine intermediate with methylamine in DCM .

- Key Differences: The triazine moiety introduces hydrogen-bonding and π-stacking capabilities absent in the target compound’s furan-phenoxy system.

Key Research Findings

Yields for analogous urea-piperidine compounds range from 51% to 66%, suggesting moderate efficiency for this class .

Biological Implications: Urea groups (common in all except DMPI/CDFII) are critical for hydrogen-bond interactions with targets like enzymes or receptors. The phenoxyethyl group in the target compound may enhance solubility compared to lipophilic groups (e.g., trifluoromethyl in Compound 11) but reduce membrane permeability .

Structural Trade-offs: Rigid substituents (e.g., adamantane in ACPU, oxaadamantane in Compound 18) favor target selectivity but may limit conformational adaptability. Flexible chains (e.g., phenoxyethyl in the target compound) could improve binding to dynamic active sites .

Biological Activity

The compound (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Molecular Formula and Weight

- Molecular Formula : C21H24N2O3

- Molecular Weight : Approximately 384.5 g/mol

Structural Features

The compound features several notable functional groups:

- A furan moiety , which is linked to a piperidine ring.

- An acryloyl group , which may enhance reactivity.

- A urea linkage , known for its role in biological activity.

These structural components suggest potential interactions with various biological targets, contributing to its pharmacological efficacy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the furan and phenoxyethyl groups may facilitate interactions with cancer cell lines, leading to apoptosis or inhibition of proliferation.

Case Study: Antitumor Activity

In a study evaluating related compounds, the anticancer activity was assessed using various cancer cell lines. The results showed:

- GI50 values indicating effective concentration levels against specific cancer types.

- Compounds with similar structures demonstrated selective cytotoxicity, suggesting that the furan and piperidine components play critical roles in enhancing activity against tumor cells.

Antimicrobial Activity

The compound's structural diversity suggests potential antimicrobial properties. Studies on related urea derivatives have shown broad-spectrum activity against various pathogens, including:

- Escherichia coli

- Staphylococcus aureus

Table 1: Summary of Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 12 | 20 |

| Bacillus subtilis | No inhibition | N/A |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes involved in cell proliferation.

- Interaction with DNA , leading to disruption of replication processes.

Further studies are needed to elucidate the precise pathways involved.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the furan-acryloyl linkage through condensation reactions.

- Piperidine ring formation , followed by functionalization with the phenoxyethyl group.

- Final urea formation , achieved through coupling reactions.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Furan-acryloyl linkage | Condensation | Furan derivative, acrylate |

| Piperidine functionalization | Nucleophilic substitution | Piperidine, alkyl halide |

| Urea formation | Coupling | Isocyanate, amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.